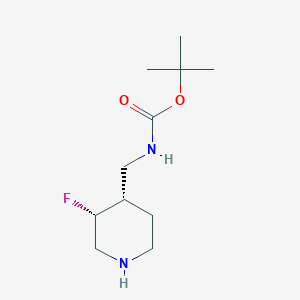![molecular formula C11H21ClN4O2S B1473418 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 2038218-13-0](/img/structure/B1473418.png)
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Übersicht
Beschreibung
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with sulfonyl and piperidin-4-amine groups
Vorbereitungsmethoden
The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of α,β-unsaturated aldehydes or ketones with hydrazine under catalytic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride derivatives under basic conditions.
Piperidinylation: The sulfonylated pyrazole is reacted with piperidine derivatives to introduce the piperidin-4-amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of microwave irradiation and solvent-free conditions to promote efficient reactions .
Analyse Chemischer Reaktionen
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Industrial Applications: The compound is utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride can be compared with other pyrazole derivatives, such as:
1,3,5-Trimethylpyrazole: Lacks the sulfonyl and piperidin-4-amine groups, making it less versatile in biological applications.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring system, offering different reactivity and biological activity profiles.
1,3,5-Trisubstituted Pyrazoles: These compounds have various substituents at the 1, 3, and 5 positions, providing a range of chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S.ClH/c1-8-11(9(2)14(3)13-8)18(16,17)15-6-4-10(12)5-7-15;/h10H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANHEORYBPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Thia-2-azaspiro[3.5]nonane oxalate](/img/structure/B1473339.png)
![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)



![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
